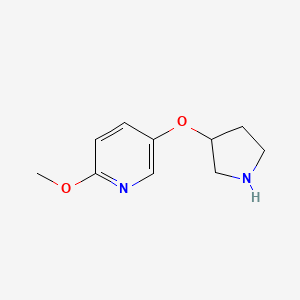

2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine

Description

Historical Perspectives on Heterocyclic Compounds in Chemical Biology Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of numerous biologically active molecules. frontiersin.org Their historical development is deeply intertwined with the evolution of medicinal chemistry and our understanding of molecular interactions in biological systems.

Pyridine (B92270), a six-membered aromatic heterocycle structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, has a rich history in medicinal chemistry. researchgate.netglobalresearchonline.net The first pyridine base, picoline, was isolated in 1846 by Anderson, though its structure was not determined for over two decades. researchgate.netnih.gov A pivotal moment in its synthetic history was William Ramsay's 1876 synthesis of pyridine from acetylene (B1199291) and hydrogen cyanide, the first-ever synthesis of a hetero-aromatic compound. researchgate.netglobalresearchonline.netwikipedia.org

The pyridine ring is a common feature in a vast array of pharmaceuticals and bioactive natural products, including vitamins like niacin and pyridoxine. researchgate.net Its inclusion in drug design is strategic; the nitrogen atom imparts basicity and polarity, and its lone pair of electrons can act as a hydrogen bond acceptor, which is crucial for molecular recognition at receptor binding sites. nih.gov This feature can enhance the pharmacokinetic properties of drug candidates. nih.gov The versatility of the pyridine scaffold has led to its incorporation in drugs with diverse therapeutic applications, including anti-ulcer agents (e.g., omeprazole), anticancer treatments (e.g., imatinib), and antiviral medications (e.g., atazanavir). nih.govrsc.org Medicinal chemists have utilized pyridine rings to improve metabolic stability, permeability, and biological potency of compounds. nih.gov

The pyrrolidine (B122466) ring, a five-membered, saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. frontiersin.orgnih.gov It is a fundamental structural unit in many natural alkaloids, such as nicotine (B1678760) and hygrine, and is present in the amino acid proline. wikipedia.orgmdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring, a consequence of its sp³-hybridized carbon atoms, allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems. nih.govnih.gov

This stereochemical complexity is a key attribute leveraged by medicinal chemists. nih.govnih.gov The defined spatial orientation of substituents on the pyrrolidine ring can lead to highly specific interactions with biological targets, influencing a molecule's biological profile and target selectivity. nih.gov This scaffold is found in a wide range of synthetic drugs, including the antihypertensive captopril (B1668294) and the antibacterial clindamycin. frontiersin.org The continued interest in pyrrolidine-based compounds stems from their proven utility as intermediates in the development of new drug candidates across various therapeutic areas, such as antiviral, anti-inflammatory, and antitumoral agents. frontiersin.orgnih.gov

Rationale for Investigating 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine as a Research Entity

The investigation of hybrid molecules that combine distinct structural motifs is a common strategy in drug discovery to explore new chemical space and develop novel ligand-target interactions. This compound is a quintessential example of such a hybrid, merging the characteristics of an aromatic pyridine ring with a saturated, three-dimensional pyrrolidine moiety.

The molecular architecture of this compound is designed to present a specific array of chemical features for potential molecular interactions. It is a hybrid structure combining a flat, aromatic system with a flexible, saturated heterocyclic ring.

The core components of its structure are:

Pyridine Ring : This serves as the aromatic anchor of the molecule. The nitrogen atom in the ring is a hydrogen bond acceptor and influences the electronic distribution of the entire aromatic system.

Methoxy (B1213986) Group : Positioned at the 2-position of the pyridine ring, this electron-donating group can modulate the electronic properties of the ring and its potential for π-π stacking interactions. The oxygen atom can also serve as an additional hydrogen bond acceptor.

Pyrrolidine Ring : This saturated, non-planar ring introduces a three-dimensional structural element. The nitrogen atom within the pyrrolidine ring is basic and can be protonated under physiological conditions, allowing it to act as a hydrogen bond donor or participate in ionic interactions.

Ether Linkage : A flexible ether linkage connects the pyrrolidine moiety to the pyridine core. This linker allows the two ring systems to adopt various spatial orientations relative to one another, which can be critical for optimal fitting into a binding pocket. The oxygen atom in the ether linkage provides another potential hydrogen bond acceptor site.

The combination of these features results in a molecule with a distinct topographical and electrostatic profile, a key principle in the rational design of targeted ligands.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| IUPAC Name | This compound |

| Structure | A pyridine ring substituted with a methoxy group at position 2 and a pyrrolidin-3-yloxy group at position 5. |

The structural features of this compound make it a candidate for investigation in areas of research focused on identifying novel modulators of biological targets. Its hybrid design, which is common in ligands for central nervous system (CNS) receptors, suggests a potential focus for academic and pre-clinical exploration. For instance, similar pyridine-ether-pyrrolidine scaffolds have been synthesized and evaluated as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

The primary interest in a molecule like this compound lies in its potential to engage in a variety of specific, high-affinity interactions with protein targets. The theoretical types of interactions it can form are diverse, making it a versatile tool for exploring the binding domains of receptors and enzymes.

The key potential ligand-target interactions include:

Hydrogen Bonding : The molecule possesses multiple sites for hydrogen bonding. The pyridine nitrogen, methoxy oxygen, and ether oxygen can all act as hydrogen bond acceptors. The pyrrolidine nitrogen, particularly when protonated, can act as a strong hydrogen bond donor.

Ionic Interactions : If the pyrrolidine nitrogen becomes protonated to form a cation, it can form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate, on a target protein.

Hydrophobic and Aromatic Interactions : The pyridine ring can participate in hydrophobic interactions with nonpolar pockets of a protein. It can also engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Dipole-Dipole Interactions : The polar groups within the molecule, such as the C-O-C ether linkage and the methoxy group, can participate in dipole-dipole interactions with the target.

The exploration of how these different interactions contribute to binding affinity and selectivity for a specific biological target is a fundamental aspect of medicinal chemistry research. The flexible linkage between the two ring systems allows the molecule to adopt different conformations, potentially enabling it to bind to different subtypes of a receptor with varying affinities. nih.gov

Table 2: Summary of Potential Ligand-Target Interactions

| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | H-bond donors (e.g., Ser, Thr, Tyr, Asn, Gln) |

| Pyridine Ring | π-π Stacking, Hydrophobic | Aromatic residues (e.g., Phe, Tyr, Trp), nonpolar residues |

| Methoxy Oxygen | Hydrogen Bond Acceptor | H-bond donors (e.g., Ser, Thr, Tyr) |

| Ether Oxygen | Hydrogen Bond Acceptor | H-bond donors (e.g., Ser, Thr, Tyr) |

| Pyrrolidine Nitrogen (protonated) | Hydrogen Bond Donor, Ionic Bond | H-bond acceptors, acidic residues (e.g., Asp, Glu) |

| Pyrrolidine Ring (Aliphatic) | Hydrophobic (van der Waals) | Nonpolar residues (e.g., Ala, Val, Leu, Ile) |

Potential Areas of Academic and Pre-clinical Research Interest

Contribution to Structure-Activity Relationship Understanding

The compound this compound and its analogues serve as important tools for understanding structure-activity relationships (SAR), particularly in the context of neuronal nicotinic acetylcholine receptors (nAChRs). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing crucial insights for designing more potent and selective drugs.

Research on compounds structurally related to this compound demonstrates that even minor alterations to the scaffold can have profound effects on receptor binding affinity and functional activity. For instance, a study on analogues of the potent nAChR agonist A-84543, which shares the core pyrrolidinyl-methoxy-pyridine structure, revealed that introducing different substituents onto the pyridine ring significantly impacted binding affinity. These analogues exhibited binding affinities (Ki values) that spanned a wide range, from highly potent (0.15 nM) to inactive (>9000 nM).

Further SAR studies on a novel series of high-affinity nAChR ligands based on a 2-chloro-5-((pyrrolidinyl)methoxy)pyridine scaffold also provided key insights. Molecular modeling and in vitro binding assays showed differences in the conformational profiles and electronic properties of these compounds, which helped to explain their structure-activity relationships. The in vitro binding affinities for this series were found to be in the picomolar range (Ki = 9-331 pM), indicating very high affinity for the target receptor. The N-methyl derivatives within this series, in particular, demonstrated exceptionally high affinities, with Ki values of 28 pM and 23 pM, respectively.

These detailed investigations highlight how modifications to the pyridine ring and the pyrrolidine's nitrogen atom are critical for modulating receptor interaction. The data generated from these studies are instrumental for medicinal chemists to rationally design new compounds with improved therapeutic profiles.

The following table summarizes representative SAR data from analogues of the pyrrolidinyl-methoxy-pyridine scaffold, illustrating the impact of structural modifications on nAChR binding affinity.

| Compound Series | Modification | Biological Activity (Ki) |

| Pyridine-modified A-84543 Analogs | Various 2-, 4-, 5-, and 6-substituents on the pyridine ring | 0.15 nM to >9000 nM |

| 2-chloro-5-((pyrrolidinyl)methoxy)pyridine Analogs | N-methyl derivative 3b | 28 pM |

| 2-chloro-5-((pyrrolidinyl)methoxy)pyridine Analogs | N-methyl derivative 6b | 23 pM |

| 2-chloro-5-((pyrrolidinyl)methoxy)pyridine Analogs | General series | 9 pM to 331 pM |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-5-pyrrolidin-3-yloxypyridine |

InChI |

InChI=1S/C10H14N2O2/c1-13-10-3-2-8(7-12-10)14-9-4-5-11-6-9/h2-3,7,9,11H,4-6H2,1H3 |

InChI Key |

KXNLWKVGOGTUBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)OC2CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 5 Pyrrolidin 3 Yloxy Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine, identifies the ether linkage at the C5 position of the pyridine (B92270) ring as the primary strategic disconnection. This bond can be formed through an O-alkylation reaction, such as a Williamson ether synthesis or a Mitsunobu reaction. This approach breaks the molecule down into two key synthons: a methoxy-substituted pyridine precursor and a suitably functionalized pyrrolidine (B122466) moiety. heighpubs.org

This disconnection strategy offers significant flexibility. The pyridine and pyrrolidine components can be synthesized and modified independently before being coupled in a later step. This convergent approach is highly advantageous for creating a library of analogues by varying the substitution on either ring system.

The pyridine portion of the molecule is typically derived from a precursor such as 2-methoxy-5-hydroxypyridine. The synthesis of such precursors often begins with commercially available substituted pyridines. For instance, 2-chloro-5-hydroxypyridine (B185701) can be converted to its 2-methoxy derivative via nucleophilic aromatic substitution (SNAr) using sodium methoxide (B1231860) in an anhydrous solvent like methanol (B129727). researchgate.net The presence of activating groups on the pyridine ring can facilitate this substitution. researchgate.net

Alternatively, multi-substituted pyridines can be constructed from acyclic precursors. heighpubs.orgnih.gov However, for this specific target, functional group interconversion on a pre-existing pyridine ring is often more direct. The 2-methoxypyridine (B126380) unit itself is a stable entity that can be prepared from corresponding 2-halopyridines. researchgate.netnist.gov

The introduction of the pyrrolidin-3-yloxy fragment is achieved by forming the ether bond with the pyridine core. This key step typically involves the reaction of a 2-methoxy-5-hydroxypyridine precursor with a protected 3-hydroxypyrrolidine derivative. The pyrrolidine reactant must have a leaving group at the C3 position if the pyridine precursor is the nucleophile, or the C3 hydroxyl group can act as the nucleophile to displace a leaving group on an activated pyridine ring.

More commonly, the reaction involves the O-alkylation of the 5-hydroxy group of the pyridine with a pyrrolidine derivative where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate). Alternatively, the Mitsunobu reaction provides a powerful method for directly coupling the 5-hydroxypyridine with 3-hydroxypyrrolidine under mild conditions. mdpi.com

Optimized Synthetic Routes and Reaction Conditions

Optimized routes prioritize efficiency, yield, and stereochemical purity. This involves the careful selection of reaction conditions for each key step, from the construction of the chiral pyrrolidine ring to the final coupling and deprotection steps.

One common approach starts from naturally chiral pools, such as L- or D-malic acid or glutamic acid. google.com For example, (S)-3-hydroxypyrrolidine can be synthesized from 4-amino-(S)-2-hydroxybutyric acid through a sequence involving the introduction of an amine protecting group, reduction of the carboxylic acid, cyclization, and deprotection. google.com Another route involves the asymmetric synthesis from achiral starting materials, often employing chiral catalysts or auxiliaries. nih.gov

Recent advances have focused on catalytic asymmetric methods to construct the pyrrolidine ring. organic-chemistry.org These methods include transition-metal-catalyzed C-H amination and enantioselective cyclization of acyclic precursors, which can provide access to enantioenriched pyrrolidines. nih.govacs.org

| Starting Material | Method | Key Features |

| L-Malic Acid | Multi-step chemical conversion | Utilizes a natural chiral pool; involves condensation and reduction steps. google.com |

| 4-amino-(S)-2-hydroxybutyric acid | Cyclization via functional group manipulation | Involves protection, reduction, activation, and intramolecular cyclization. google.com |

| Acyclic amino alcohols | Acid-promoted cyclization | Activation of the hydroxyl group followed by intramolecular nucleophilic attack by the protected amine. organic-chemistry.org |

| β-Ketochlorohydrins | Reductive annulation | Convergent and stereoselective synthesis providing access to 2,5-disubstituted 3-hydroxypyrrolidines. acs.org |

This table presents various methodologies for the synthesis of the chiral 3-hydroxypyrrolidine precursor.

The formation of the ether linkage between the pyridine and pyrrolidine rings is a pivotal step. The choice of O-alkylation method depends on the specific functional groups present on the precursors.

The Williamson ether synthesis is a classical and widely used method. This involves deprotonating the hydroxyl group of 2-methoxy-5-hydroxypyridine with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., tosylate, mesylate, or halide) from the C3 position of the N-protected pyrrolidine.

The Mitsunobu reaction offers a milder alternative, directly coupling the 5-hydroxypyridine with N-protected 3-hydroxypyrrolidine using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, which must be considered when selecting the starting enantiomer of 3-hydroxypyrrolidine. mdpi.com

| Reaction | Reagents | Conditions | Key Advantages |

| Williamson Ether Synthesis | Base (NaH, K₂CO₃), Solvent (DMF, Acetone) | Typically 25-100 °C | Utilizes common reagents; suitable for large-scale synthesis. |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Solvent (THF, Dioxane) | Typically 0-25 °C | Mild conditions; proceeds with inversion of configuration. mdpi.com |

| Palladium-Catalyzed O-Alkylation | Pd-catalyst, Ligand, Base | Varies | Can offer high regioselectivity for complex substrates. researchgate.net |

This table summarizes common O-alkylation reactions for coupling the pyridine and pyrrolidine moieties.

Protecting groups are essential to prevent unwanted side reactions, particularly at the secondary amine of the pyrrolidine ring. wikipedia.org The tert-butoxycarbonyl (Boc) group is the most commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. myskinrecipes.comcreative-peptides.com

The Boc group is typically introduced onto the 3-hydroxypyrrolidine nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O). medchemexpress.comnih.gov This N-Boc-3-hydroxypyrrolidine is then used in the O-alkylation step.

The final step in the synthesis is the deprotection of the Boc group to yield the target compound. This is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or methanol. acsgcipr.org The choice of acid and solvent is crucial to ensure the cleavage of the Boc group without affecting other functional groups in the molecule. acsgcipr.orgresearchgate.net The acidic conditions lead to the generation of a tert-butyl cation, which can be scavenged to prevent side reactions. acsgcipr.org

Catalytic Systems and Reaction Optimization for Yield and Purity

While direct synthesis of the target compound via a single cross-coupling step is uncommon, transition metal catalysis is instrumental in preparing key precursors and analogues, particularly for creating carbon-carbon bonds on the pyridine scaffold. mdpi.comelsevier.com The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, which is relevant for synthesizing aryl-substituted pyridine derivatives. nih.govmdpi.com

This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.net For the synthesis of precursors to compounds like this compound, a key starting material could be a halogenated 2-methoxypyridine. This intermediate can then be coupled with a suitable boronic acid or ester to introduce various substituents onto the pyridine ring.

The optimization of Suzuki-Miyaura reactions for pyridine-containing substrates often focuses on the choice of catalyst, ligand, base, and solvent system to maximize yield and minimize side reactions. nih.gov For example, catalysts like Pd(dppf)Cl₂ have been successfully used for the coupling of pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids and esters. nih.govresearchgate.net The choice of ligand is critical, as it can influence the stability and activity of the palladium catalyst. The reaction conditions, including temperature and the presence of water, can also significantly impact the reaction's outcome. nih.gov

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.comresearchgate.net |

| Ligand | Phosphine-based ligands (e.g., PPh₃, dppf) | Stabilizes the metal center and modulates its reactivity and selectivity. researchgate.net |

| Boron Reagent | Boronic acids (RB(OH)₂) or Pinacol esters (RBpin) | Serves as the source of the organic group to be coupled. youtube.com |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid/ester for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate and selectivity. nih.gov |

The formation of the ether linkage in this compound is most commonly achieved through a base-catalyzed nucleophilic substitution reaction, specifically the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. masterorganicchemistry.com In the context of the target molecule, the synthesis would involve deprotonating the hydroxyl group of a protected 3-hydroxypyrrolidine using a strong base to form the corresponding alkoxide. This nucleophile then attacks an electrophilic 5-substituted-2-methoxypyridine, where the substituent is a leaving group such as a halogen (e.g., bromine or chlorine).

Key factors influencing the success of this reaction include the choice of base, solvent, and reaction temperature. rsc.org Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed as they can solvate the cation of the alkoxide without interfering with the nucleophile. masterorganicchemistry.comacs.org

Optimization of these conditions is crucial for maximizing the yield of the desired O-alkylation product and minimizing potential side reactions. rsc.org For example, increasing the reaction temperature can enhance the rate of reaction but may also promote elimination side reactions, particularly with secondary alkyl halides. researchgate.net Therefore, a careful balance of reaction parameters is necessary to achieve high purity and yield. rsc.orgresearchgate.net

| Parameter | Typical Conditions for Williamson Ether Synthesis | Role in Reaction |

| Base | NaH, KH, NaOMe | Deprotonates the alcohol to form a more nucleophilic alkoxide. masterorganicchemistry.com |

| Solvent | THF, DMF | Polar aprotic solvents that solvate the counter-ion but do not protonate the alkoxide. masterorganicchemistry.comacs.org |

| Electrophile | Alkyl halide (e.g., 5-bromo-2-methoxypyridine) | Provides the carbon framework to be attached to the oxygen atom. |

| Nucleophile | Alcohol (e.g., N-Boc-3-hydroxypyrrolidine) | The source of the oxygen atom for the ether linkage. |

| Temperature | Room temperature to elevated temperatures (e.g., 80 °C) | Influences the reaction rate; higher temperatures may increase side reactions. acs.orgresearchgate.net |

Purification and Isolation Techniques for Research-Grade Material

The synthesis of this compound often results in a crude product mixture containing unreacted starting materials, reagents, and potential side products. Achieving the high purity required for research applications necessitates effective purification and isolation techniques.

Column chromatography is a fundamental technique for the purification of pyridine derivatives. rsc.orgnih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. For pyridine-containing compounds, a common mobile phase consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. acs.orgrsc.org A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the target compound from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is frequently used for both analytical assessment of purity and for preparative purification. researchgate.netgoogle.com Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is particularly effective for purifying hydrophilic compounds like many pyridine derivatives. helixchrom.comhelixchrom.comresearchgate.net The mobile phase can be modified with additives like acids (e.g., formic acid) to improve peak shape and resolution for basic compounds such as pyridines. helixchrom.com

Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.za The process involves dissolving the crude product in a suitable hot solvent in which it is sparingly soluble at room temperature. uct.ac.za Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent. mdpi.com The choice of solvent is critical and is determined by the solubility profile of the compound. acs.org

Recrystallization is a subsequent purification step where the crystals obtained from an initial crystallization are redissolved and recrystallized to achieve even higher purity. uct.ac.za For pyridine derivatives, a range of solvents can be screened to find the optimal conditions for crystal formation. nih.gov The final, purified crystals are typically isolated by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried under vacuum. uct.ac.za

Comprehensive Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netnih.govnih.govncats.ionih.gov

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methoxy (B1213986) group.

The aromatic region would display signals for the three protons on the substituted pyridine ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 (H-4) would be expected to show a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) would also appear as a doublet.

The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the pyrrolidine ring and the methine proton at the ether linkage (C-3 of the pyrrolidine) would exhibit complex multiplets due to their various couplings and diastereotopic nature. Analysis of the coupling constants (J-values) helps confirm the spatial relationship between adjacent protons. researchgate.netnih.gov

Table 1: Predicted ¹H-NMR Data for this compound Predicted data based on structural analysis and typical chemical shifts for related moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~7.9 | d | ~2.5 |

| Pyridine H-4 | ~7.2 | dd | J = 8.5, 2.5 |

| Pyridine H-3 | ~6.7 | d | ~8.5 |

| Pyrrolidine CH-O | ~4.8 | m | - |

| Methoxy (-OCH₃) | ~3.9 | s | - |

| Pyrrolidine CH₂ | ~3.0-3.4 | m | - |

| Pyrrolidine CH₂ | ~1.9-2.2 | m | - |

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The pyridine ring carbons would appear in the aromatic region (typically 110-165 ppm). The carbon attached to the methoxy group (C-2) would be significantly deshielded, as would the carbon attached to the ether oxygen (C-5). The methoxy carbon itself typically resonates around 55-60 ppm. researchgate.netnih.govnih.gov The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound Predicted data based on structural analysis and typical chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~163 |

| Pyridine C-5 | ~148 |

| Pyridine C-6 | ~140 |

| Pyridine C-4 | ~118 |

| Pyridine C-3 | ~112 |

| Pyrrolidine C-3 (CH-O) | ~75 |

| Methoxy (-OCH₃) | ~55 |

| Pyrrolidine C-2/C-5 (CH₂) | ~50 |

| Pyrrolidine C-4 (CH₂) | ~32 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. Within the pyrrolidine ring, it would map out the entire spin system, showing which protons are adjacent to one another. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com It is used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methoxy proton singlet to the methoxy carbon signal. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). scribd.com This is a key technique for connecting the different fragments of the molecule. For instance, it would show a correlation from the methoxy protons to the C-2 of the pyridine ring and from the pyrrolidine H-3 proton to the C-5 of the pyridine ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This can help to confirm the conformation and stereochemistry of the molecule, for example, by showing a spatial correlation between the methoxy protons and the H-3 proton on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.netnih.govncats.io

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (molecular formula C₁₀H₁₄N₂O₂), the exact mass of the molecular ion ([M+H]⁺) would be measured and compared to the theoretical value. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula. researchgate.netresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Theoretical Exact Mass [M] | 194.1055 |

| Theoretical m/z [M+H]⁺ | 195.1128 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide information about the molecule's structure. ncats.io Key fragmentation pathways for this compound would likely involve cleavage of the ether bond, leading to ions corresponding to the methoxy-pyridine moiety and the pyrrolidine moiety. Fragmentation of the pyrrolidine ring itself would also be expected. Analyzing these specific fragment masses helps to confirm the connectivity of the atoms within the molecule. nih.gov

Table 4: Predicted Key MS/MS Fragments for this compound Based on likely fragmentation pathways.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 124.06 | [Methoxy-hydroxypyridine]⁺ |

| 70.06 | [Pyrrolidine iminium ion]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to exhibit a combination of characteristic absorption bands arising from its constituent aromatic pyridine ring, methoxy group, ether linkage, and pyrrolidine ring.

The key functional groups and their anticipated absorption ranges are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy and pyrrolidine groups are expected in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O-C (Ether) Stretching: The aryl alkyl ether linkage is a prominent feature and is expected to produce a strong, characteristic asymmetric stretching band. Aryl alkyl ethers typically show a strong absorption between 1200 and 1275 cm⁻¹. spectroscopyonline.com

N-H Bending and C-N Stretching: The secondary amine within the pyrrolidine ring will exhibit N-H bending, typically in the 1500-1650 cm⁻¹ region, although this can sometimes be obscured by aromatic ring absorptions. C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ range.

The following interactive table summarizes the predicted significant IR absorption bands for this compound based on the analysis of its functional groups and data from analogous structures. oup.comnist.gov

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Pyridine) | Stretching | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H (Pyrrolidine & Methoxy) | Stretching | 2850 - 2960 | Medium |

| C=N, C=C (Pyridine Ring) | Stretching | 1400 - 1600 | Medium to Strong, Multiple Bands |

| Aryl Alkyl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Secondary Amine (N-H) | Bending | 1500 - 1650 | Medium |

| C-N (Pyrrolidine) | Stretching | 1020 - 1250 | Medium |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is generally suitable. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Given the presence of the basic nitrogen atoms in the pyridine and pyrrolidine rings, peak tailing can be a potential issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or diethylamine, or the use of a base-deactivated column is recommended. Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.

A proposed set of starting conditions for the HPLC purity assessment of this compound is presented in the interactive table below. These conditions would require optimization for specific instrumentation and applications. helixchrom.comhelixchrom.comshimadzu.com

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Diethylamine (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or 30-40 °C |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

The structure of this compound contains a stereocenter at the 3-position of the pyrrolidine ring. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine. Chiral HPLC is the premier analytical technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those containing pyrrolidine moieties. tandfonline.comresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. A small amount of a basic additive is often necessary to improve peak shape for basic analytes.

The following interactive table outlines a proposed starting point for a chiral HPLC method for the resolution of the enantiomers of this compound.

| Parameter | Suggested Condition |

|---|---|

| Column | Chiralpak AD or Chiralpak AS (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 2 Methoxy 5 Pyrrolidin 3 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine, the HOMO is expected to be localized primarily on the electron-rich methoxy-pyridine ring system, which can donate electron density. The LUMO is likely distributed across the pyridine (B92270) ring, which can accept electron density. The precise energy values, which dictate the molecule's reactivity profile, are determined through computational calculations.

Table 1: Representative FMO Properties for Pyridine-based Compounds This table presents typical values for related structures, as specific experimental or calculated values for this compound are not publicly documented.

| Parameter | Typical Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -5.0 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -1.0 to 0.0 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and kinetic stability. |

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The map uses a color spectrum to indicate different regions of electrostatic potential: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or neutral potential.

For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and ether groups. These regions are potential hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen in the pyrrolidine (B122466) ring, making it a potential hydrogen bond donor.

This distribution of charge is critical for the molecule's ability to form specific, directed interactions within a protein's binding site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is essential for predicting ligand-target interactions and estimating the strength of this binding, or binding affinity.

Analogs of this compound, such as A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), are known to be potent agonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These receptors are important targets for a variety of neurological conditions. Therefore, it is hypothesized that this compound also targets nAChRs.

Molecular docking studies on this class of compounds with homology models of nAChR subtypes reveal key binding interactions. The binding mode typically involves the ligand fitting into an aromatic "box" formed by amino acid residues in the receptor's binding pocket.

Key predicted interactions include:

A crucial hydrogen bond between the protonated nitrogen of the pyrrolidine ring and the hydroxyl group of a tyrosine residue in the binding site.

Cation-π interactions between the charged pyrrolidine nitrogen and the aromatic faces of tryptophan and tyrosine residues.

Potential hydrogen bonding involving the pyridine nitrogen as an acceptor.

The binding affinities for a series of pyridine-modified analogs have been determined experimentally, showing a wide range of potencies that computational models aim to predict. nih.gov The affinity is often expressed as a Ki value (inhibition constant), with lower values indicating higher affinity.

Table 2: In Vitro Binding Affinities of Structurally Related nAChR Ligands

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) | ~1.0 |

| 2-Halo-substituted analogs | 0.15 - 9000+ |

| 5-Halo-substituted analogs | Sub-nanomolar range |

Data reflects the range of affinities seen in closely related analogs, suggesting high potential affinity for the title compound. nih.gov

The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind to a receptor. Conformational analysis involves identifying the low-energy, stable conformations of a molecule. For this compound, the key flexible bonds are the C-O-C ether linkage and the bond connecting the side chain to the pyridine ring.

Quantum chemical calculations and molecular mechanics are used to explore the conformational landscape and identify the most stable conformers. nih.gov Studies on similar ligands have shown that the relative orientation of the pyrrolidine and pyridine rings is a key determinant of binding affinity. nih.gov The lowest energy conformer is the one most likely to be present in solution and is often, but not always, the conformation that binds to the receptor (the "bioactive conformation"). Molecular dynamics simulations can further explore how the molecule behaves over time and the energetic barriers between different conformations.

In Silico ADME/Tox Prediction Models (Computational, non-experimental focus)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties must be evaluated. In silico models provide a rapid, cost-effective way to predict these properties based on the molecule's structure. mdpi.comnih.gov

For this compound, various ADME parameters can be computationally predicted. These predictions are often based on established rules, such as Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability.

Table 3: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 208.25 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Indicates good membrane permeability; Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (from pyrrolidine N-H) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (N in pyridine, O in methoxy, O in ether, N in pyrrolidine) | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | ~50 Ų | Suggests good potential for blood-brain barrier penetration (< 90 Ų) |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be high | Important for CNS-acting compounds |

These values are calculated based on the compound's structure using standard computational algorithms.

Toxicity predictions involve screening the molecule against known toxicophores (chemical structures associated with toxicity). Computational models can predict potential liabilities such as carcinogenicity, mutagenicity, or inhibition of key metabolic enzymes like Cytochrome P450 isoforms. mdpi.com These predictions help to flag potential issues early in the discovery process.

Prediction of Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and α-acid glycoprotein (B1211001) (AAG), is a critical determinant of its pharmacological activity. Only the unbound fraction of a drug is free to interact with its target receptors and exert a therapeutic effect. High plasma protein binding (PPB) can affect a drug's distribution and clearance, influencing its half-life and potential for drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to predict PPB. nih.govbiorxiv.org These models correlate the structural or physicochemical features of molecules with their experimentally determined binding affinities. For this compound, a basic compound, predictive models would likely utilize descriptors such as the octanol-water partition coefficient (LogP) or the distribution coefficient at physiological pH 7.4 (LogD). nih.gov General predictive models, developed from large datasets of diverse compounds, indicate that features common in drug-like molecules, such as aromatic and heterocyclic rings, tend to influence PPB. biorxiv.org

While specific in silico predictions for this compound are not available in publicly accessible literature, its structural characteristics can be analyzed in the context of established QSAR models. The presence of a pyridine ring, a methoxy group, and a pyrrolidine moiety would be key inputs for any predictive algorithm. The table below illustrates typical outputs from such predictive software, though the values are hypothetical for this specific compound.

Table 1: Predicted Plasma Protein Binding Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Prediction Method | Key Structural Drivers |

| Percent Bound (%) | Moderate to High | QSAR Consensus Model | Lipophilicity, Aromatic/Heterocyclic Rings |

| Binding Affinity (Kd) | Micromolar Range | Molecular Docking (HSA) | Hydrophobic & H-bond interactions |

| Primary Binding Protein | Human Serum Albumin (HSA) | Structure-Based Analysis | General affinity of small molecules for HSA |

Blood-Brain Barrier Penetration Predictions

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from circulating substances. Predicting whether a compound can penetrate this barrier is a crucial step in the development of CNS-active drugs. nih.gov

Computational models for BBB penetration often rely on a combination of physicochemical properties. Key descriptors include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. frontiersin.org Machine learning algorithms, such as support vector machines (SVM), are frequently used to build predictive models from datasets of compounds with known BBB permeability. nih.gov

Specific predictive data for this compound is not documented in available research. However, studies on structurally related compounds can offer insights. For instance, research on various pyridine-containing compounds designed as nicotinic acetylcholine receptor (nAChR) ligands has shown that modifications affecting lipophilicity can significantly alter BBB penetration. nih.gov A higher lipophilicity is generally associated with increased ability to cross the BBB, though this must be balanced against other properties to avoid issues like non-specific binding. nih.gov The table below shows a hypothetical prediction based on general principles of BBB permeability.

Table 2: Predicted Blood-Brain Barrier Permeability for this compound (Hypothetical Data)

| Parameter | Predicted Value/Class | Prediction Method | Key Physicochemical Descriptors |

| BBB Permeation | Likely CNS+ (Penetrant) | Machine Learning (SVM/RF) | LogP, Polar Surface Area (PSA), Molecular Weight |

| LogBB (Brain/Blood Ratio) | > 0 | QSAR Model | Lipophilicity, Hydrogen Bonding Capacity |

| P-glycoprotein Substrate | Unlikely/Weak | Substructure-based prediction | Absence of strong P-gp recognition motifs |

Metabolic Site Prediction and Stability Assessment

The metabolic stability of a compound determines its lifetime in the body and influences its dosing regimen and potential for toxicity. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role in modifying foreign compounds to facilitate their excretion. Predicting which parts of a molecule are most susceptible to metabolism (sites of metabolism) and how quickly the compound is likely to be cleared are key goals of in silico ADME studies.

Computational tools for metabolic prediction identify "metabolic soft spots" on a molecule. These are atoms or functional groups that are chemically labile and likely to be oxidized or otherwise modified by metabolic enzymes. Common metabolic reactions for a molecule like this compound would include O-demethylation of the methoxy group, hydroxylation of the pyridine or pyrrolidine rings, and N-dealkylation.

Table 3: Predicted Metabolic Profile for this compound (Hypothetical Data)

| Parameter | Prediction | Prediction Method | Notes |

| Primary Metabolic Sites | |||

| Site 1 | Methoxy Group Carbon | Substrate-Enzyme Docking | O-Demethylation is a common metabolic pathway for aryl methyl ethers. |

| Site 2 | Pyrrolidine Ring (α to N) | Reactivity Models | Aliphatic hydroxylation is a frequent metabolic reaction. |

| Site 3 | Pyridine Ring | Electronic Structure Calculation | Aromatic hydroxylation, though often less favored than other routes. |

| Metabolic Stability | |||

| Intrinsic Clearance (CLint) | Low to Moderate | QSAR / Machine Learning | Dependent on the reactivity of the predicted metabolic "soft spots". |

| Major Metabolizing CYP | CYP2D6, CYP3A4 | Pharmacophore Models | Prediction based on common CYP isoform substrate specificities. |

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Substitutions on the Pyridine (B92270) Ring System

The pyridine ring serves as a crucial scaffold, and its substitution pattern significantly dictates the interaction with biological targets. Modifications at various positions have been shown to modulate affinity and efficacy, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs).

The 2-methoxy group on the pyridine ring is a key determinant of the electronic properties and steric profile of the molecule. While direct SAR studies systematically varying this specific group on 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine are not extensively documented in publicly available literature, insights can be drawn from related series of compounds. For instance, in analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, the introduction of a 2-chloro substituent was found to be well-tolerated, leading to compounds with high affinity for nAChRs. nih.gov This suggests that the 2-position can accommodate electron-withdrawing groups. It is hypothesized that altering the size and electronics of the alkoxy group at the 2-position would impact the molecule's binding orientation and interaction with receptor sub-pockets. Replacing the methoxy (B1213986) group with larger alkoxy groups (e.g., ethoxy, isopropoxy) could introduce steric hindrance, potentially decreasing binding affinity, or alternatively, it could lead to new, favorable interactions if the receptor pocket has available space. Conversely, smaller or more polar substituents could alter the hydrogen bonding capacity and solubility of the compound.

Variations in the linker can have a profound impact on activity. While specific data for linker variations in this compound is scarce, studies on analogous 3-pyridyl ethers provide valuable insights. For example, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogues, the methoxy linker was found to be optimal for high-affinity nAChR binding. nih.gov

Further substitutions on the pyridine ring at positions other than 2 and 5 have also been explored in related scaffolds. For instance, in the 3-[2-((S)-pyrrolidinyl)methoxy]pyridine series, substitutions at the 4, 5, and 6-positions of the pyridine ring with a variety of functional groups led to a wide range of binding affinities, from 0.15 to over 9,000 nM, highlighting the sensitivity of the receptor to the substitution pattern on the pyridine ring. nih.gov

The following table summarizes the effects of substitutions on the pyridine ring in a related series of nicotinic acetylcholine receptor agonists.

| Compound | Modification on Pyridine Ring | Binding Affinity (Ki, nM) |

| Analogue 1 | 5-iodo | 0.15 |

| Analogue 2 | 5-bromo | 0.22 |

| Analogue 3 | 5-chloro | 0.44 |

| Analogue 4 | 5-ethynyl | 0.20 |

| Analogue 5 | 6-chloro | 2.1 |

| Analogue 6 | 6-methyl | 1.8 |

Data derived from studies on analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine. nih.gov

The position of the nitrogen atom within the aromatic ring is fundamental to the molecule's basicity, dipole moment, and hydrogen bonding capabilities, all of which are critical for receptor interaction. In studies of epibatidine (B1211577) analogues, moving the nitrogen atom within the 6-membered aromatic ring (e.g., from a pyridine to a pyridazine (B1198779) or pyrimidine) significantly altered the compound's potency and selectivity for different nAChR subtypes. nih.gov This underscores the importance of the nitrogen's location for establishing the correct interaction geometry with the receptor.

Replacing the pyridine ring with other heteroaromatic systems, such as pyrimidine (B1678525) or pyrazine, would likely have a substantial impact on the biological activity of this compound. Such changes would alter the electronic distribution and hydrogen bonding pattern of the molecule, potentially leading to a different pharmacological profile. For example, the introduction of a second nitrogen atom into the ring, as in pyrimidine, can lead to more specific hydrogen bonding interactions, which could enhance selectivity for a particular receptor subtype. mdpi.com

Modifications of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is another key pharmacophoric element, and its modifications, including stereochemistry and substitution, are crucial for optimizing biological activity.

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The spatial arrangement of the substituent at this position is often critical for enantioselective recognition by chiral biological targets such as receptors and enzymes. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other.

Substituents on the pyrrolidine ring can influence the molecule's properties in several ways, including its basicity, lipophilicity, and conformational preferences. The nitrogen atom of the pyrrolidine ring is basic and is typically protonated at physiological pH. This positive charge is often crucial for forming an ionic interaction with a negatively charged amino acid residue in the binding site of the target receptor.

N-alkylation of the pyrrolidine ring is a common modification. For example, the N-methyl derivative of a related compound, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine, exhibited very high affinity for nAChRs. nih.gov This suggests that a small alkyl group on the pyrrolidine nitrogen is well-tolerated and may even enhance binding. Larger N-substituents could either improve or diminish activity depending on the size and shape of the receptor's binding pocket.

Substitutions at other positions on the pyrrolidine ring can also modulate activity. For instance, the introduction of hydroxyl or fluoro groups could introduce new hydrogen bonding interactions and alter the molecule's pharmacokinetic properties.

The following table provides a hypothetical overview of how different substituents on the pyrrolidine ring might influence the properties and activity of this compound, based on general principles of medicinal chemistry.

| Modification | Position | Potential Effect | Rationale |

| Methyl | N-1 | Increased lipophilicity, potential for enhanced binding | Fills a hydrophobic pocket in the receptor |

| Ethyl | N-1 | Increased steric bulk | May decrease binding if the pocket is small |

| Hydroxyl | C-4 | Increased polarity, potential for new H-bonds | Can improve solubility and introduce new receptor interactions |

| Fluoro | C-4 | Altered electronics and lipophilicity | Can block metabolism and form favorable interactions |

Ring Size and Heteroatom Variations in the Pyrrolidine Scaffold (e.g., piperidine (B6355638), azetidine)

The nature of the saturated heterocyclic ring in the this compound scaffold is a key determinant of its pharmacological activity. Variations in ring size, such as the expansion to a six-membered piperidine ring or contraction to a four-membered azetidine (B1206935) ring, have profound effects on the compound's affinity for nicotinic acetylcholine receptors (nAChRs).

Research into a series of pyridyl ethers has demonstrated that alterations to the azacycle ring size significantly impact binding affinity at the α4β2 nAChR subtype. nih.gov While direct comparative binding data for this compound and its precise piperidine and azetidine analogues are not extensively detailed in the available literature, the SAR trends from closely related compounds offer valuable insights. For instance, the transition from a pyrrolidinyl group to a piperidinyl or azetidinyl moiety alters the spatial orientation of the nitrogen atom, which is crucial for the key hydrogen bond interaction with the receptor.

The smaller, more constrained azetidine ring, as seen in analogues like 3-(2(S)-azetidinylmethoxy)pyridines, has been shown to yield ligands with high, subnanomolar affinity for nAChRs. acs.orgnih.gov This suggests that a more compact heterocyclic scaffold can be favorable for optimal receptor fit. Conversely, expanding the ring to a piperidine can lead to a decrease in potency, potentially due to a less optimal positioning of the basic nitrogen or steric hindrance within the binding pocket. The increased conformational flexibility of the piperidine ring compared to the pyrrolidine ring can also result in an entropic penalty upon binding, leading to weaker affinity.

The position of the ether linkage on the heterocyclic ring is also a critical factor. For example, while 2-methoxy-5-(pyrrolidin-3 -yloxy)pyridine is the primary focus, analogues with linkage at the 2-position of the pyrrolidine ring have also been explored. Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-modified nicotine (B1678760) agonists have indicated that bulky substituents on the pyrrolidine ring are generally detrimental to binding affinity. nih.gov This underscores the sensitivity of the receptor's binding site to the size and conformation of this part of the molecule.

| Ring Scaffold | General Effect on nAChR Affinity (Inferred) | Key Structural Considerations |

|---|---|---|

| Azetidine | Potentially high affinity | Constrained, compact structure may optimize receptor fit. |

| Pyrrolidine | High affinity (parent scaffold) | Optimal balance of size and flexibility for many nAChR subtypes. |

| Piperidine | Potentially lower affinity | Increased conformational flexibility and potential for steric hindrance. |

Linker Region Modifications and their Pharmacological Implications

The ether linker in this compound is a crucial element that connects the pyridine core to the heterocyclic scaffold. Modifications to this linker, including its length, composition, and rigidity, can have significant pharmacological implications by altering the distance and relative orientation between the two key binding moieties.

While specific studies detailing linker modifications for this compound are scarce, research on analogous nicotinic ligands provides a strong basis for understanding the potential effects. For example, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogues, the methoxy linker is fundamental to the compound's potent agonist activity at nAChRs. nih.gov

Lengthening or shortening the linker can disrupt the optimal distance between the hydrogen bond acceptor (pyridine nitrogen) and the cationic center (pyrrolidine nitrogen), leading to a significant loss of affinity. The introduction of rigidity, for instance, by incorporating double or triple bonds, could lock the molecule into a conformation that is either highly favorable or unfavorable for binding. Furthermore, replacing the ether oxygen with other atoms, such as sulfur or nitrogen, would alter the bond angles and electronic properties of the linker, thereby influencing its interaction with the receptor.

In broader studies of nicotinic ligands, the nature of the linker has been shown to be a key factor in determining whether a compound acts as an agonist or an antagonist. Typically, a certain range of distances between the key pharmacophoric elements is required for agonism, while deviations from this optimal distance can lead to antagonism. Therefore, any modification to the ether linker in this compound would need to be carefully considered to maintain the desired pharmacological profile.

Bioisosteric Replacements and Their Effects on Target Interaction

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of this compound, bioisosteric replacements can be envisioned for the methoxy group, the pyridine ring, and the pyrrolidine moiety.

Methoxy Group: The 2-methoxy group on the pyridine ring is an important feature that influences the electronic properties of the ring and can be involved in specific interactions within the receptor binding site. A common bioisosteric replacement for a methoxy group is a fluorine atom. chemrxiv.org This substitution can block metabolic oxidation, which is a common issue with electron-rich aromatic rings like phenols and anisoles. chemrxiv.org However, replacing the methoxy group with fluorine would also alter the lipophilicity and hydrogen bonding capacity of the molecule, which could either enhance or diminish its binding affinity. Other potential bioisosteres for the methoxy group include small alkyl groups or a trifluoromethoxy group, each of which would impart different electronic and steric properties.

Pyridine Ring: The pyridine ring itself can be considered a bioisostere of a substituted benzene (B151609) ring. In the development of nicotinic ligands, the replacement of a pyridine ring with a appropriately substituted benzene ring has been explored. researchgate.net For instance, a nitrophenyl or hydroxyphenyl group can mimic the hydrogen bonding capabilities of the pyridine nitrogen. researchgate.net Furthermore, other heterocyclic rings such as oxadiazoles (B1248032) have been used as bioisosteres for the pyridine ring in nicotinic compounds, resulting in ligands with high to moderate affinity. nih.gov Such replacements can modulate the compound's selectivity for different nAChR subtypes.

Pyrrolidine Scaffold: The pyrrolidine ring can also be subject to bioisosteric replacement. As discussed in section 5.2.3, other saturated heterocycles like piperidine and azetidine can be considered topological bioisosteres. Additionally, open-chain analogues, such as a dimethylamino group, have been investigated as bioisosteric replacements for the pyrrolidine ring in nicotinic ligands, leading to compounds with moderate affinity. researchgate.net More sophisticated replacements could involve the use of bicyclic systems, such as 3-azabicyclo[3.1.1]heptane, which has been shown to be a saturated mimetic of the pyridine ring and could potentially serve as a constrained analogue of the pyrrolidine ring. chemrxiv.org

| Original Moiety | Potential Bioisostere | Potential Effect on Target Interaction |

|---|---|---|

| Methoxy Group | Fluorine, Trifluoromethoxy | Altered electronics, metabolic stability, and lipophilicity. |

| Pyridine Ring | Substituted Phenyl, Oxadiazole | Modified hydrogen bonding, potential for altered subtype selectivity. |

| Pyrrolidine Ring | Azetidine, Piperidine, Dimethylamino | Changes in size, conformation, and basicity affecting receptor fit. |

Pre Clinical Biological Research and Mechanistic Investigations

In vitro Receptor Binding and Functional Assays

There is no available information regarding high-throughput screening for target identification, competitive binding assays to determine receptor affinity (Kᵢ/IC₅₀), or functional assays to characterize the agonistic, antagonistic, or allosteric modulatory properties of 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine.

Enzyme Inhibition or Activation Studies

No studies detailing the effects of this compound on enzyme activity have been found in the public scientific literature.

Metabolic Stability and Metabolite Identification in Pre Clinical Models

In vitro Metabolic Stability Studies in Microsomes and Hepatocytes

In vitro metabolic stability studies are designed to determine the rate at which a compound is metabolized by liver enzymes. These studies typically utilize subcellular fractions, such as microsomes, or whole liver cells, known as hepatocytes. Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Hepatocytes, on the other hand, contain a broader range of both Phase I and Phase II metabolic enzymes and provide a more comprehensive picture of hepatic metabolism.

The stability of 2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine would be assessed by incubating the compound with liver microsomes or hepatocytes from various species and monitoring its disappearance over time. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, can then be calculated.

Significant variations in drug metabolism can occur between different species due to differences in the expression and activity of metabolic enzymes. Therefore, it is standard practice to evaluate the metabolic stability of a new compound in liver preparations from multiple species, including rodents (like rats and mice) and non-rodents (such as dogs, monkeys, and humans). This comparative approach helps in selecting the most appropriate animal model for further non-clinical safety and efficacy studies—one that is most predictive of human metabolism. For instance, a compound may be rapidly metabolized in rat liver microsomes but show high stability in human and dog liver microsomes, indicating that the rat may not be a suitable toxicological model.

Hypothetical In vitro Metabolic Stability of this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Microsomes | 45 | 30.8 |

| Human | Hepatocytes | 38 | 25.1 |

| Rat | Microsomes | 15 | 92.4 |

| Rat | Hepatocytes | 12 | 75.6 |

| Dog | Microsomes | 52 | 26.6 |

| Dog | Hepatocytes | 48 | 22.3 |

| Monkey | Microsomes | 40 | 34.7 |

Metabolite Identification Strategies using LC-MS/MS and NMR

Identifying the metabolites of a drug candidate is critical for understanding its clearance mechanisms, potential for pharmacologically active or reactive metabolites, and for guiding further chemical modifications to improve its metabolic profile. The combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful approach for the structural elucidation of metabolites. nih.govresearchgate.net

Initially, samples from in vitro metabolism studies are analyzed by LC-MS/MS to detect and obtain preliminary structural information about potential metabolites. This technique provides molecular weight information and fragmentation patterns that can suggest the nature of the metabolic transformations. For definitive structural confirmation, particularly for novel or unexpected metabolites, larger quantities of the metabolite may be generated and purified for NMR analysis.

Based on the structure of this compound, several metabolic pathways can be anticipated. These include:

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the pyridine (B92270) ring.

Hydroxylation: Addition of a hydroxyl group to the pyridine or pyrrolidine (B122466) rings.

N-dealkylation: Cleavage of the pyrrolidine ring from the ether linkage, although this is generally less common.

Oxidation: Further oxidation of hydroxylated metabolites or oxidation of the pyrrolidine nitrogen.

Glucuronidation or Sulfation (Phase II): Conjugation of a glucuronic acid or sulfate (B86663) group to a hydroxylated metabolite.

By identifying the metabolites formed, a comprehensive metabolic map can be constructed.

Distinguishing between major and minor metabolites is important, as major metabolites are more likely to have pharmacological or toxicological relevance. The relative abundance of each metabolite is typically determined by the peak area in the chromatogram from the LC-MS/MS analysis.

Hypothetical Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite | Proposed Biotransformation | Relative Abundance |

|---|---|---|

| M1 | O-demethylation of the methoxy group | Major |

| M2 | Hydroxylation of the pyrrolidine ring | Major |

| M3 | Hydroxylation of the pyridine ring | Minor |

| M4 | M2 + Glucuronidation | Minor |

Cytochrome P450 Inhibition and Induction Studies (in vitro pre-clinical)

Drug-drug interactions are a significant concern in clinical practice. Many of these interactions arise from the inhibition or induction of cytochrome P450 enzymes. nih.govnih.gov In vitro assays are used early in drug development to assess the potential of a compound to act as a CYP inhibitor or inducer.

CYP Inhibition: The inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated. This is typically done by incubating the compound with human liver microsomes and a probe substrate specific for each CYP isoform. The concentration of the compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

CYP Induction: The potential of the compound to induce the expression of CYP enzymes is often assessed using cultured human hepatocytes. The hepatocytes are treated with the compound, and changes in the mRNA levels or activity of specific CYP enzymes are measured. An EC50 value (the concentration that produces 50% of the maximal induction effect) and the maximal fold induction are determined.

These studies are crucial for predicting the likelihood of clinically significant drug-drug interactions. nih.gov

Hypothetical Cytochrome P450 Inhibition and Induction Data for this compound

| CYP Isoform | Inhibition (IC50, µM) | Induction (EC50, µM) | Max Induction (Fold) |

|---|---|---|---|

| CYP1A2 | > 50 | > 25 | 1.2 |

| CYP2C9 | > 50 | > 25 | 1.1 |

| CYP2C19 | > 50 | > 25 | 1.0 |

| CYP2D6 | 28 | Not Determined | Not Determined |

Development of Analytical Methods for Research and Pre Clinical Studies

Bioanalytical Method Validation for Quantification in Biological Matrices (pre-clinical samples only)

Bioanalytical method validation is the process used to establish that a quantitative analytical method is suitable for its intended purpose. jchps.com For pre-clinical studies involving "2-Methoxy-5-(pyrrolidin-3-yloxy)pyridine," this ensures that the data on its concentration in biological matrices like plasma, serum, or tissue homogenates are reliable and reproducible. jchps.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. jchps.comthermofisher.com The development of an LC-MS/MS method for "this compound" would involve optimizing several key stages.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix to remove interfering components like proteins and phospholipids. thermofisher.compnrjournal.com Common techniques applicable to this compound include:

Protein Precipitation (PPT): A rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates the analyte based on its partition between two immiscible liquid phases, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is adsorbed onto a solid sorbent and then eluted with an appropriate solvent, providing the cleanest samples and reducing matrix effects. pnrjournal.com

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system would be employed for separation. A C18 column is a common choice for retaining and separating pyridine-containing compounds. nih.govfrontierspartnerships.org The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation from endogenous matrix components. frontierspartnerships.orgmdpi.com